molecular formula C10H11BrO2 B13928373 2-(3-Bromophenyl)-2-oxetanemethanol

2-(3-Bromophenyl)-2-oxetanemethanol

Cat. No.: B13928373
M. Wt: 243.10 g/mol
InChI Key: VPNVTMFWECVDHG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-oxetanemethanol is an oxetane derivative featuring a 3-bromophenyl group and a hydroxymethyl (-CH2OH) substituent on the oxetane ring. The oxetane core (a four-membered cyclic ether) confers structural rigidity, while the bromine atom on the phenyl ring enhances molecular weight and influences electronic properties. The hydroxymethyl group enables hydrogen bonding, impacting solubility and crystal packing. Though its exact CAS number is unspecified in available sources, its molecular formula is inferred as C10H11BrO2 (MW: 243.10 g/mol). This compound is likely utilized in pharmaceutical and materials science research, leveraging the oxetane motif’s role in improving metabolic stability and bioavailability in drug candidates .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

[2-(3-bromophenyl)oxetan-2-yl]methanol

InChI

InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)10(7-12)4-5-13-10/h1-3,6,12H,4-5,7H2

InChI Key

VPNVTMFWECVDHG-UHFFFAOYSA-N

Canonical SMILES

C1COC1(CO)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2-oxetanemethanol typically involves the reaction of 3-bromobenzaldehyde with ethylene oxide in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to moderate heating

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium azide, sodium methoxide

Major Products:

    Oxidation: 2-(3-Bromophenyl)-2-oxetanecarboxylic acid

    Reduction: 2-Phenyl-2-oxetanemethanol

    Substitution: 2-(3-Azidophenyl)-2-oxetanemethanol

Scientific Research Applications

2-(3-Bromophenyl)-2-oxetanemethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-oxetanemethanol involves its interaction with specific molecular targets and pathways. The bromine atom and oxetane ring contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxetane Derivatives

Structural Features and Functional Group Analysis

The following table compares 2-(3-Bromophenyl)-2-oxetanemethanol with key analogues from literature and commercial catalogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
2-(3-Bromophenyl)-2-oxetanemethanol Not available C10H11BrO2 243.10 Bromophenyl, hydroxymethyl
3-(3-Bromophenyl)oxetane-3-carboxylic acid 1363381-80-9 C10H9BrO3 257.08 Bromophenyl, carboxylic acid
2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol 1903142-29-9 C11H13FO2 196.22 Fluorophenyl, ethanol chain
2-(2-Bromoethyl)oxetane PBLL1866 C5H9BrO 165.03 Bromoethyl
2-[(2S)-oxetan-2-yl]ethan-1-amine 1438983-99-3 C5H11NO 101.15 Amine
Key Observations:
  • Substituent Effects: Bromophenyl vs. Fluorophenyl: Bromine’s larger atomic radius and polarizability increase steric bulk and lipophilicity compared to fluorine, which is smaller and more electronegative. This difference impacts electronic properties and reactivity in cross-coupling reactions . Hydroxymethyl vs. Carboxylic Acid: The hydroxymethyl group in the target compound participates in moderate hydrogen bonding (as both donor and acceptor), whereas the carboxylic acid forms stronger H-bonds, often leading to dimerization in crystalline phases . Amine and Bromoethyl Derivatives: Amine-containing oxetanes (e.g., C5H11NO) exhibit basicity and protonation-dependent solubility, while bromoethyl derivatives (e.g., C5H9BrO) are prone to nucleophilic substitution reactions .

Physical and Chemical Properties

Solubility and Polarity:
  • The hydroxymethyl group in 2-(3-Bromophenyl)-2-oxetanemethanol enhances polarity compared to bromoethyl or fluorophenyl analogues, improving aqueous solubility. However, the bromophenyl group increases lipophilicity relative to fluorophenyl derivatives.
  • The carboxylic acid analogue (C10H9BrO3) exhibits higher aqueous solubility at neutral pH due to ionization but lower solubility in organic solvents compared to the hydroxymethyl variant.
Reactivity:
  • Bromophenyl and bromoethyl groups serve as handles for Suzuki-Miyaura or Ullmann coupling reactions, enabling further functionalization. The hydroxymethyl group can undergo oxidation to carboxylic acids or esterification .
  • Amine derivatives (e.g., C5H11NO) are versatile intermediates for amide bond formation or Schiff base synthesis.

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen Bonding: The hydroxymethyl group in 2-(3-Bromophenyl)-2-oxetanemethanol forms O–H···O and O–H···N bonds in crystals, creating layered or chain-like motifs. In contrast, carboxylic acid derivatives exhibit robust O–H···O dimers, leading to denser crystal packing . Fluorophenyl derivatives (e.g., C11H13FO2) display weaker C–H···F interactions, resulting in less rigid crystal lattices compared to bromophenyl analogues .
  • Crystallographic Tools :

    • SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of such compounds, leveraging their ability to handle high-resolution data and hydrogen-bonding networks .

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